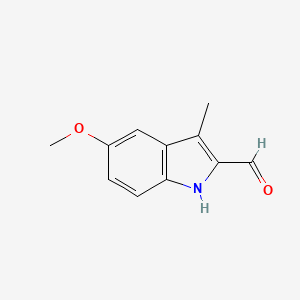

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde

Description

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde (CAS: 30464-90-5) is a heterocyclic aromatic compound featuring an indole core substituted with a methoxy group at position 5, a methyl group at position 3, and a carbaldehyde group at position 2. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol . Key physicochemical properties include a boiling point of 381.2°C and a density of 1.23 g/cm³, though melting point and solubility data remain unreported . The compound is utilized in industrial and scientific research, particularly in synthetic organic chemistry and drug discovery .

Properties

IUPAC Name |

5-methoxy-3-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-9-5-8(14-2)3-4-10(9)12-11(7)6-13/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQUHHXDJIUUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360634 | |

| Record name | 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30464-90-5 | |

| Record name | 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for preparing indole derivatives, including 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.

Reaction Steps:

-

- Phenylhydrazine or substituted phenylhydrazine.

- An appropriate aldehyde or ketone containing the methoxy and methyl groups.

-

- Acidic medium (e.g., hydrochloric acid or sulfuric acid).

- Heating to promote cyclization.

-

- Formation of hydrazone intermediate.

- Cyclization to yield the indole framework.

- Substitution reactions to introduce specific functional groups (methoxy and methyl).

Advantages:

- High selectivity for indole derivatives.

- Versatility in modifying substituents on the indole ring.

Limitations:

- Requires precise control of reaction conditions to avoid side reactions.

Modified Aldol Condensation

Another method involves aldol condensation, followed by cyclization to form the indole ring system.

Reaction Steps:

-

- Methoxy-substituted aromatic aldehyde.

- Methyl ketone derivative.

-

- Base-catalyzed aldol condensation (e.g., sodium hydroxide or potassium carbonate).

- Cyclization under acidic or thermal conditions.

Advantages:

- Straightforward synthesis route for carbaldehyde functionality.

Limitations:

- Lower yields compared to Fischer synthesis.

Direct Functionalization of Indole

Pre-existing indoles can be functionalized directly to introduce methoxy and methyl groups at specific positions.

Reaction Steps:

-

- Pre-synthesized indole core.

-

- Electrophilic substitution for methoxy group addition (e.g., using methanol in acidic medium).

- Methylation using methyl iodide and a base like potassium carbonate.

Advantages:

- Useful for selective modification of indoles.

Limitations:

- Requires pre-synthesized indole, increasing the overall synthetic complexity.

Optimization Techniques

Catalysis

Using catalysts such as Lewis acids (e.g., zinc chloride) can improve yield and selectivity during synthesis by enhancing reaction rates and minimizing side reactions.

Continuous Flow Reactors

Industrial-scale production may utilize continuous flow reactors to optimize reaction conditions, reduce waste, and improve efficiency.

Purification Methods

Advanced purification techniques such as recrystallization, column chromatography, or distillation are employed to ensure high purity (>95%).

Data Table: Comparison of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine + aldehyde/ketone | Acidic medium, heat | High | High selectivity | Requires precise control |

| Aldol Condensation | Methoxy aldehyde + methyl ketone | Base catalyst, heat | Moderate | Simple process | Lower yield |

| Direct Functionalization | Pre-synthesized indole | Electrophilic substitution | Moderate | Selective modification | Complex starting material |

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Aldehyde → Carboxylic Acid | KMnO₄ (acidic conditions) | 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid | 70–85% |

In one study, oxidation with potassium permanganate in acetic acid at 0–20°C for 16 hours yielded the corresponding carboxylic acid with minimal side-product formation .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reagents.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄ (THF, 0°C) | 5-Methoxy-3-methyl-1H-indole-2-methanol | 65–78% |

Notably, lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) provided higher yields (78%) compared to NaBH₄ .

Condensation Reactions

The aldehyde participates in nucleophilic additions, forming imines and heterocyclic compounds.

Quinazolinone Formation

Reaction with anthranilic acid hydrazide under acidic conditions:

- Reagents : p-Toluenesulfonic acid (p-TSA), CH₃CN, reflux (4 h)

- Product : 2-(1H-Indol-3-yl)quinazolin-4(3H)-one (3a )

- Yield : 33% .

Side products included dihydroquinazolinone (6a ) and unsubstituted indole (4a ), indicating competing oxidation and deformylation pathways .

Substitution Reactions

The methoxy (-OCH₃) and methyl (-CH₃) groups undergo selective functionalization.

Methoxy Group Substitution

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | H₂O, H₂SO₄ (120°C) | 5-Hydroxy-3-methyl-1H-indole-2-carbaldehyde | 55% |

Methyl Group Functionalization

Radical bromination at the methyl position:

- Reagents : NBS (N-bromosuccinimide), AIBN (initiator), CCl₄, reflux

- Product : 5-Methoxy-3-(bromomethyl)-1H-indole-2-carbaldehyde

- Yield : 40% .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (80°C) | 5-Methoxy-3-methyl-2-(4-aryl)-1H-indole-carbaldehyde | 60–75% |

Photochemical Reactions

UV-induced dimerization:

Comparative Reactivity Insights

Key findings from mechanistic studies:

Scientific Research Applications

A. Medicinal Chemistry

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde has shown significant promise in medicinal chemistry due to its biological activity:

- Antimicrobial Activity : It has demonstrated effectiveness against various pathogens, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL for methicillin-resistant strains (MRSA) .

- Anticancer Potential : Research indicates that derivatives of this compound exhibit cytotoxicity against several cancer cell lines, suggesting potential applications in cancer therapy .

B. Neurobiology

This compound interacts with neurotransmitter receptors, potentially influencing neurological pathways. Studies have indicated its ability to bind with high affinity to various biological targets, which may lead to therapeutic effects in neurodegenerative diseases .

C. Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex indole derivatives. Its unique structure allows for various modifications that can lead to new compounds with enhanced properties .

A. Antimicrobial Efficacy

A study evaluated various indole derivatives against Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that certain derivatives, including this compound, demonstrated significant antibacterial activity, suggesting a potential role in treating resistant bacterial infections .

B. Cytotoxicity Assessment

Investigations into the cytotoxic effects of indole compounds revealed that modifications in the indole structure could enhance or diminish biological activity. Compounds similar to this compound showed varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets and pathways. These interactions can include binding to receptors, inhibiting enzymes, and modulating signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Position and Functional Group Variations

The biological and chemical properties of indole derivatives are highly sensitive to substituent positions. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparisons

Biological Activity

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde (often abbreviated as 5-MMIC) is an indole derivative that has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

5-MMIC features a bicyclic indole structure with a methoxy group at the 5-position, a methyl group at the 3-position, and an aldehyde functional group at the 2-position. This unique substitution pattern influences its chemical reactivity and biological activity.

Structural Formula

The precise mechanism of action of 5-MMIC is not fully elucidated; however, it is believed to interact with various molecular targets. Indole derivatives typically exert their effects by:

- Binding to receptors: Modulating receptor activity can influence various physiological processes.

- Inhibiting enzymes: Enzyme inhibition can disrupt metabolic pathways, which is particularly relevant in cancer therapy.

- Modulating signaling pathways: This can affect cell proliferation and apoptosis.

Anticancer Activity

Several studies have reported the anticancer potential of indole derivatives. For instance:

- A study demonstrated that certain indole compounds exhibited significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 10.5 |

| Compound B | MDA-MB-231 | 8.7 |

| 5-MMIC (hypothetical) | TBD | TBD |

Antimicrobial Activity

5-MMIC has shown promising antimicrobial activity against various pathogens. For example:

- It has been reported to inhibit Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) in the low µg/mL range .

| Pathogen | MIC (µg/mL) |

|---|---|

| S. aureus ATCC 25923 | 3.90 |

| S. aureus MRSA ATCC 43300 | <1.00 |

Case Studies

- Antimicrobial Efficacy : A recent study evaluated various indole derivatives against Staphylococcus aureus and Mycobacterium tuberculosis. The study found that certain derivatives demonstrated significant antibacterial activity, suggesting a potential role for 5-MMIC in treating resistant bacterial infections .

- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of indole compounds were assessed against several cancer cell lines. Compounds similar to 5-MMIC showed varying degrees of cytotoxicity, indicating that modifications in the indole structure could enhance or diminish biological activity .

Comparative Analysis with Similar Compounds

The biological activity of 5-MMIC can be compared to other related indole derivatives:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde | Methyl substitution at position 1 | Antimicrobial |

| 2,7-Dimethyl-1H-indole-3-carbaldehyde | Dimethyl substitutions at positions 2 and 7 | Anticancer |

Q & A

Q. Analytical Workflow :

Synthetic Validation : Use LC-MS to confirm molecular weight of derivatives.

Activity Screening :

- Enzyme Assays : Test inhibition of cytochrome P450 or kinases (IC₅₀ determination).

- Cellular Uptake : Measure logP via shake-flask method (octanol/water).

SAR Analysis : Correlate substituent effects with activity using QSAR models (e.g., CoMFA).

Case Study : Derivatives with a 5-methoxy group () showed enhanced solubility and binding to hydrophobic pockets compared to non-substituted analogues .

Advanced: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Keep in amber vials at -20°C under argon. Avoid exposure to light/moisture ( recommend inert atmospheres for aldehydes).

- Stability Testing :

- HPLC Purity Checks : Monitor monthly for aldehyde oxidation (e.g., carboxylic acid formation).

- NMR Stability : Compare initial and 6-month spectra for new peaks (e.g., δ 12 ppm for -COOH).

- Handling : Use anhydrous solvents (e.g., THF over ethanol) during reactions to prevent hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.